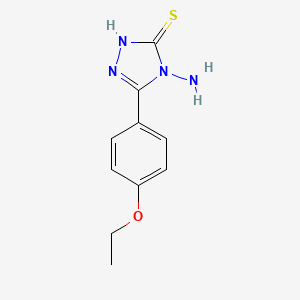

![molecular formula C24H23N3O4S2 B2798898 2-(4-(Indolin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 394229-06-2](/img/structure/B2798898.png)

2-(4-(Indolin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

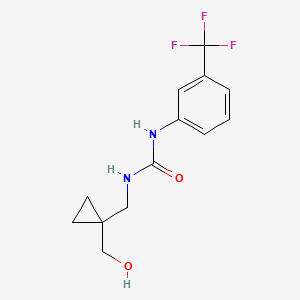

This compound is a synthetic molecule that contains several functional groups, including an indole ring, a sulfonamide group, a benzamido group, and a tetrahydrobenzo[b]thiophene group . These groups are common in many pharmaceutical compounds and have been the focus of many researchers in the study of pharmaceutical compounds .

Synthesis Analysis

While the specific synthesis of this compound is not available, the synthesis of similar compounds often involves reactions such as condensation, cyclization, and substitution . The presence of the indole scaffold in the amino acid tryptophan, neurotransmitter serotonin, and plant-based alkaloids has caused many medicinal properties .Molecular Structure Analysis

The indole ring is a heterocyclic compound, consisting of a benzene ring fused to a pyrrole ring . The sulfonamide group is a major building block for many therapeutic molecules .Chemical Reactions Analysis

The indole ring is aromatic in nature and undergoes electrophilic substitution readily due to excessive π-electrons delocalization . The sulfonamide group can participate in a variety of reactions, including hydrolysis and substitution .Applications De Recherche Scientifique

Heterocyclic Synthesis Applications

This compound and its derivatives are extensively used in the synthesis of heterocyclic compounds. For instance, derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have been synthesized and evaluated for their antimicrobial activities. These derivatives showcase the compound's role in generating biologically active molecules, indicating its utility in pharmaceutical research and development (Singh, 2011). Additionally, reactions involving this compound have led to the formation of various heterocycles, demonstrating its versatility in creating complex structures with potential pharmaceutical applications (Mohareb et al., 2003).

Pharmacological Research

Research has also explored the pharmacological potentials of derivatives, including their anti-inflammatory and antimicrobial properties. For instance, specific derivatives have been identified as inhibitors of cell adhesion molecules such as E-selectin, ICAM-1, and VCAM-1, highlighting their potential as anti-inflammatory agents (Boschelli et al., 1995). Moreover, the synthesis and antimicrobial evaluation of β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes derived from this compound have shown significant activity against various bacterial and fungal strains, suggesting their applicability in developing new antimicrobial agents (Babu et al., 2013).

Orientations Futures

The indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Mécanisme D'action

Target of Action

The compound “2-(4-(Indolin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , indicating that this compound may also interact with various targets.

Mode of Action

The mode of action of indole derivatives is often through their interaction with these targets, leading to changes in cellular processes . The presence of a carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity . This suggests that our compound may also interact with its targets in a similar manner.

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. Given the broad range of activities associated with indole derivatives , the compound could potentially have diverse molecular and cellular effects.

Propriétés

IUPAC Name |

2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4S2/c25-22(28)21-18-6-2-4-8-20(18)32-24(21)26-23(29)16-9-11-17(12-10-16)33(30,31)27-14-13-15-5-1-3-7-19(15)27/h1,3,5,7,9-12H,2,4,6,8,13-14H2,(H2,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPHOBJBWLUBCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

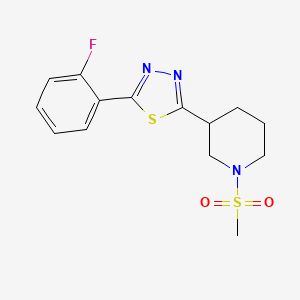

![N-(1-cyanocyclopentyl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide](/img/structure/B2798816.png)

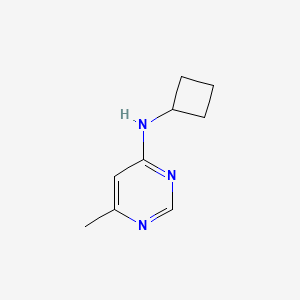

![2-({[11-(4-Chlorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2798822.png)

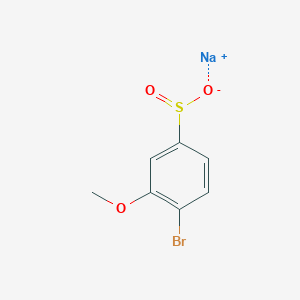

![5-[1-(3,5-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2798824.png)

![5-((4-Ethylpiperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2798826.png)

![5-Chloro-2-(methylsulfanyl)-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-YL}pyrimidine-4-carboxamide](/img/structure/B2798827.png)

![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2798828.png)

![5-(3-Chloropropyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2798830.png)

![N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}furan-2-carboxamide](/img/structure/B2798832.png)

![N-(4-chlorophenyl)-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2798834.png)